4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Deoxycholic Acid-d4 is a deuterium-labeled derivative of Deoxycholic Acid, a secondary bile acid. It is specifically used in scientific research as a stable isotope-labeled compound. The deuterium atoms replace hydrogen atoms in the molecule, making it useful for various analytical and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Deoxycholic Acid-d4 is synthesized by introducing deuterium atoms into Deoxycholic Acid. This process typically involves the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium gas (D2) or deuterated solvents. The reaction conditions often include elevated temperatures and pressures to facilitate the exchange process .
Industrial Production Methods
Industrial production of Deoxycholic Acid-d4 involves large-scale deuteration processes. These processes are carried out in specialized reactors designed to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified using techniques such as chromatography to achieve high purity levels required for research applications .
Chemical Reactions Analysis
Types of Reactions
Deoxycholic Acid-d4 undergoes various chemical reactions similar to its non-deuterated counterpart. These include:
Oxidation: Deoxycholic Acid-d4 can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert Deoxycholic Acid-d4 into its corresponding alcohols.
Substitution: Deoxycholic Acid-d4 can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Deoxycholic Acid-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as an internal standard in mass spectrometry for the quantification of bile acids and other metabolites.
Biology: Employed in studies involving bile acid metabolism and signaling pathways.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of bile acids in the body.
Industry: Applied in the development of new drugs and therapeutic agents targeting bile acid receptors
Mechanism of Action
Deoxycholic Acid-d4 exerts its effects by interacting with bile acid receptors such as the G protein-coupled bile acid receptor TGR5. This interaction stimulates various signaling pathways, including those involved in the regulation of glucose and lipid metabolism. The deuterium labeling does not significantly alter the biological activity of the compound, allowing it to be used as a tracer in metabolic studies .
Comparison with Similar Compounds
Similar Compounds
- Cholic Acid-d4
- Chenodeoxycholic Acid-d4
- Lithocholic Acid-d4
- Ursodeoxycholic Acid-d4
Uniqueness
Deoxycholic Acid-d4 is unique due to its specific interaction with the TGR5 receptor, which plays a crucial role in regulating metabolic processes. Its stable isotope labeling also makes it particularly valuable for precise quantification and tracing in research studies .
Properties
Molecular Formula |
C24H40O4 |
---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
4-[(10S,13R)-2,2,4,4-tetradeuterio-3,12-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H40O4/c1-14(4-9-22(27)28)18-7-8-19-17-6-5-15-12-16(25)10-11-23(15,2)20(17)13-21(26)24(18,19)3/h14-21,25-26H,4-13H2,1-3H3,(H,27,28)/t14?,15?,16?,17?,18?,19?,20?,21?,23-,24+/m0/s1/i10D2,12D2 |
InChI Key |
KXGVEGMKQFWNSR-KFFZQJOESA-N |
Isomeric SMILES |
[2H]C1(C[C@]2(C(CCC3C2CC([C@]4(C3CCC4C(C)CCC(=O)O)C)O)C(C1O)([2H])[2H])C)[2H] |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.